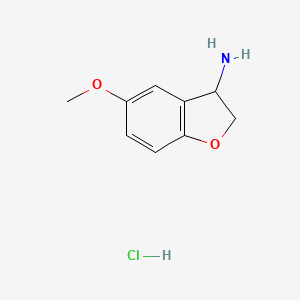

5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-11-6-2-3-9-7(4-6)8(10)5-12-9;/h2-4,8H,5,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSUUXUVRCJLTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OCC2N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30745114 | |

| Record name | 5-Methoxy-2,3-dihydro-1-benzofuran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109926-36-5 | |

| Record name | 5-Methoxy-2,3-dihydro-1-benzofuran-3-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30745114 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride

Introduction

5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride is a substituted benzofuran derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its structural similarity to known psychoactive compounds and potential as a precursor or intermediate in the synthesis of novel therapeutic agents necessitates a thorough understanding of its fundamental physicochemical properties. The benzofuran core is a prevalent motif in numerous biologically active natural products and synthetic drugs.[1] The addition of a methoxy and an amine group to this scaffold creates a molecule with specific characteristics that influence its solubility, stability, and interaction with biological systems.

This technical guide provides a comprehensive overview of the core physicochemical properties of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride. It is intended for researchers, scientists, and drug development professionals, offering both established data and standardized methodologies for its characterization. The protocols described herein are designed to be self-validating, promoting experimental rigor and reproducibility.

Physicochemical Properties

A precise understanding of the physicochemical properties of a compound is fundamental to its application in research and development. These properties dictate its behavior in various environments and are critical for formulation, toxicology, and pharmacokinetic studies.

| Property | Value | Source |

| Chemical Structure |  | - |

| Molecular Formula | C₉H₁₂ClNO₂ | Molbase |

| Molecular Weight | 201.65 g/mol | Molbase |

| Appearance | Solid (form may vary) | - |

| Melting Point | 182-188 °C | Chemicalbook |

| Solubility | Soluble in water and polar protic solvents such as methanol and ethanol. Sparingly soluble in nonpolar aprotic solvents. (Predicted based on structure) | General Chemical Principles |

| pKa | Not experimentally determined in available literature. Estimated to be in the range of 8-10 for the primary amine, typical for similar structures. | - |

Experimental Protocols

The following section details the step-by-step methodologies for the determination of key physicochemical properties of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity.[2][3] For a pure crystalline solid, the melting range is typically narrow.

Methodology: Capillary Method [2][3][4]

-

Sample Preparation: Ensure the sample is completely dry and in a fine powder form. Introduce a small amount of the powder into a capillary tube, ensuring a packed column height of 2.5-3.5 mm.[3][4]

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample at a steady rate of approximately 10-20 °C per minute for a rapid preliminary determination. For an accurate measurement, repeat with a fresh sample, heating rapidly to about 10-15 °C below the expected melting point, then reduce the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first droplet of liquid is observed (onset) and the temperature at which the entire sample has melted (completion). The melting range is the difference between these two temperatures.[3]

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is a critical parameter for drug development, influencing bioavailability and formulation. As an amine hydrochloride, the title compound is expected to be more soluble in polar solvents.[5]

Methodology: Isothermal Equilibrium Method [5]

-

Preparation of Saturated Solutions: Add an excess amount of the compound to a known volume of the selected solvent (e.g., water, methanol, ethanol, acetone) in sealed vials.

-

Equilibration: Place the vials in a thermostatic shaker bath at a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to reach equilibrium.[6]

-

Phase Separation: After equilibration, allow the undissolved solid to settle. Centrifuge the vials to ensure a clear separation of the solid and liquid phases.[5]

-

Sample Analysis: Carefully withdraw an aliquot of the clear supernatant, filter it through a 0.22 µm syringe filter, and dilute it with a suitable solvent.[6]

-

Quantification: Analyze the concentration of the diluted sample using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Caption: Isothermal Equilibrium Solubility Determination Workflow.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound.

a. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[7] For 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride, ¹H and ¹³C NMR are essential.

Methodology: ¹H and ¹³C NMR [8][9][10]

-

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, as the compound is a hydrochloride salt) in a clean NMR tube.[8][9]

-

Instrument Setup: Place the NMR tube in the spectrometer.

-

Data Acquisition: Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures. This includes locking onto the deuterium signal of the solvent, shimming to optimize magnetic field homogeneity, and tuning the probe.[9][11]

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Spectral Interpretation: Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the signals to the respective protons and carbons in the molecule. The spectrum of a related compound, 2-(5-methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine HCl, shows characteristic signals for the methoxy group and aromatic protons, which can be used as a reference for interpretation.[7][12]

b. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[13]

Methodology: KBr Pellet or ATR [14][15]

-

KBr Pellet Method: [14]

-

Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

-

-

Attenuated Total Reflectance (ATR) Method: [14][15]

-

Place a small amount of the powdered sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the spectrum.

-

Expected Absorptions: Look for characteristic peaks corresponding to N-H stretching (amine salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (ether and dihydrofuran ring).

c. Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound.[16][17]

Methodology: Electron Ionization (EI) or Electrospray Ionization (ESI) [17][18]

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For volatile compounds, this can be done via a direct insertion probe or by coupling with a gas chromatograph. For less volatile or thermally labile compounds like hydrochloride salts, ESI is preferred.[18][19]

-

Ionization: The sample is ionized. In EI, high-energy electrons bombard the sample, often causing fragmentation.[18][19] ESI is a softer ionization technique that typically produces the protonated molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z).[17]

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

-

Data Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural information. For this compound, fragmentation may involve cleavage of the side chain or rearrangements within the benzofuran ring system.

Caption: General Workflow for Spectroscopic Analysis.

Stability Assessment

Understanding the stability of a compound under various conditions is crucial for its storage and handling.

Methodology: ICH Guideline Approach [20][21]

-

Sample Preparation: Prepare multiple batches of the compound.

-

Storage Conditions: Store the samples under different conditions as per ICH guidelines, including long-term (e.g., 25 °C/60% RH), intermediate (e.g., 30 °C/65% RH), and accelerated (e.g., 40 °C/75% RH) conditions.[21]

-

Time Points: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, 36 months for long-term testing).

-

Analysis: Analyze the samples at each time point for appearance, assay, degradation products, and other relevant parameters using validated stability-indicating methods (typically HPLC).

-

Data Evaluation: Evaluate the data to determine the shelf-life and recommended storage conditions.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride. While some specific data points require empirical determination, the provided methodologies offer robust and standardized approaches for characterization. A thorough investigation of these properties is a prerequisite for any further research or development involving this compound, ensuring data quality, safety, and the potential for successful application in the scientific and pharmaceutical arenas.

References

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

-

Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

-

Small molecule NMR sample preparation. (2023, August 29). Georgia Institute of Technology NMR Center. Retrieved from [Link]

-

Melting Point Determination in Pharmaceutical Industry. (n.d.). NANOLAB. Retrieved from [Link]

-

Understanding Mass Spectrometry for Organic Compound Analysis. (2024, November 23). HSC Chemistry. Retrieved from [Link]

-

Melting Range or Temperature (Apparatus and Determination). (2011, June 24). Pharmaguideline. Retrieved from [Link]

-

Melting Point Test. (n.d.). CD Formulation. Retrieved from [Link]

-

Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

-

A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. (2022, December 4). National Institutes of Health. Retrieved from [Link]

-

Mass spectrometry (MS) | Organic Chemistry II Class Notes. (n.d.). Fiveable. Retrieved from [Link]

-

How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI. Retrieved from [Link]

-

NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

-

Common Sampling Techniques of FTIR Spectroscopy. (2023, April 25). Edinburgh Instruments. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). University of the West Indies. Retrieved from [Link]

-

Mass Spectrometry. (2023, January 29). Chemistry LibreTexts. Retrieved from [Link]

-

Mass Spectrometry in Organic Chemistry // HSC Chemistry. (2021, July 9). YouTube. Retrieved from [Link]

-

Step-by-step procedure for NMR data acquisition. (n.d.). UTHSCSA. Retrieved from [Link]

-

A Beginner's Guide to Mass Spectrometry. (2023, February 9). ACD/Labs. Retrieved from [Link]

-

The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. (n.d.). DEA.gov. Retrieved from [Link]

-

5-Methoxy-2-benzofuran-1(3H)-one. (n.d.). National Institutes of Health. Retrieved from [Link]

-

NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry. Retrieved from [Link]

-

How Does FTIR Analysis Work? (2022, December 22). Innovatech Labs. Retrieved from [Link]

-

Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

-

1H NMR Spectrum (1D, 1000 MHz, H2O, predicted) (NP0137654). (n.d.). NP-MRD. Retrieved from [Link]

-

H and 13 C NMR data for 2-(5-methoxy-1-benzofuran-3-yl). (n.d.). ResearchGate. Retrieved from [Link]

- Method for determining solubility of a chemical compound. (n.d.). Google Patents.

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. Retrieved from [Link]

-

1236 SOLUBILITY MEASUREMENTS. (n.d.). ResearchGate. Retrieved from [Link]

-

The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. (n.d.). Retrieved from [Link]

-

Stability testing of existing active substances and related finished products. (2023, July 13). European Medicines Agency. Retrieved from [Link]

-

COMMITTEE FOR PROPRIETARY MEDICINAL PRODUCTS (CPMP) GUIDELINE ON STABILITY TESTING. (2003, December 17). European Medicines Agency. Retrieved from [Link]

-

13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0166783). (n.d.). NP-MRD. Retrieved from [Link]

-

5-Methoxy-1,3-dihydroisobenzofuran. (n.d.). PubChem. Retrieved from [Link]

-

Identification of the major metabolites of [3H]-(+)-8-chloro-5-(2,3-dihydrobenzofuran-7-yl)-7-methoxymethyloxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine in rats. (n.d.). PubMed. Retrieved from [Link]

-

FIGURE 8. 1 H-and 13 C-NMR Spectra of benzohydrazine derivatives. (n.d.). ResearchGate. Retrieved from [Link]

-

3-benzofurancarboxylic acid, 5-methoxy-2-((thioureido)methyl)-, ethyl ester, hydrobromide. (n.d.). FooDB. Retrieved from [Link]

-

Electron ionization mass spectra of (a) 5-(2-aminopropyl). (n.d.). ResearchGate. Retrieved from [Link]

-

(PDF) The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. Guide to FT-IR Spectroscopy | Bruker [bruker.com]

- 2. nano-lab.com.tr [nano-lab.com.tr]

- 3. Melting Point Test - CD Formulation [formulationbio.com]

- 4. thinksrs.com [thinksrs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. dea.gov [dea.gov]

- 8. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 10. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 12. researchgate.net [researchgate.net]

- 13. How Does FTIR Analysis Work? | Innovatech Labs [innovatechlabs.com]

- 14. drawellanalytical.com [drawellanalytical.com]

- 15. edinst.com [edinst.com]

- 16. Understanding Mass Spectrometry for Organic Compound Analysis - HSC Chemistry [hscprep.com.au]

- 17. fiveable.me [fiveable.me]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. youtube.com [youtube.com]

- 20. ema.europa.eu [ema.europa.eu]

- 21. ema.europa.eu [ema.europa.eu]

5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride mechanism of action

An In-Depth Technical Guide to the Putative Mechanism of Action of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride, a compound for which detailed pharmacological data is not yet prevalent in public-domain scientific literature. Drawing upon established principles of neuropharmacology and structure-activity relationships (SAR) of analogous chemical entities, this document delineates a hypothesized mechanism of action centered on monoaminergic systems. We further present detailed, field-proven experimental protocols to rigorously test these hypotheses, offering a roadmap for researchers and drug development professionals. This guide is structured to provide not just a theoretical framework but also the practical means to validate it, adhering to the highest standards of scientific integrity.

Introduction and Structural Analysis

5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride is a molecule belonging to the dihydrobenzofuran class, featuring a primary amine at the 3-position and a methoxy group at the 5-position of the benzofuran ring system. The hydrochloride salt form enhances its solubility in aqueous media, a critical attribute for experimental and physiological applications.

The core structure, a dihydrobenzofuran ring, is a privileged scaffold in medicinal chemistry, often associated with a range of biological activities. The primary amine and methoxy substitutions are key pharmacophoric elements that suggest a potential interaction with neurotransmitter systems, particularly those involving monoamines like serotonin (5-HT), dopamine (DA), and norepinephrine (NE). The structural similarity to known psychoactive compounds, such as certain substituted amphetamines and tryptamines, warrants a thorough investigation into its effects on monoamine transporters and receptors.

A Hypothesized Mechanism of Action: Monoamine Releaser and Reuptake Inhibitor

Based on its structural features, we postulate that 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride functions as a monoamine releasing agent and/or a reuptake inhibitor. This hypothesis is predicated on the following structural analogies:

-

The Phenethylamine Backbone: The core structure can be viewed as a conformationally constrained analog of phenethylamine, a foundational structure for many monoaminergic drugs. This constraint may influence its selectivity and potency at different monoamine transporters.

-

The Primary Amine: The presence of a primary amine is a critical feature for interaction with the substrate binding sites of monoamine transporters, namely the serotonin transporter (SERT), dopamine transporter (DAT), and norepinephrine transporter (NET).

-

The Methoxy Group: The 5-methoxy substitution, particularly on a benzofuran ring, is known to enhance affinity for certain serotonin receptor subtypes, most notably the 5-HT2A receptor.

Therefore, the primary hypothesis is that this compound exhibits a multi-target engagement profile, potentially acting as a releasing agent and/or reuptake inhibitor at SERT, DAT, and NET, with possible direct agonist activity at specific serotonin receptors.

Experimental Validation: A Step-by-Step Approach

To elucidate the precise mechanism of action, a tiered experimental approach is recommended. The following protocols are designed to systematically test the central hypothesis.

Tier 1: In Vitro Receptor and Transporter Binding Assays

The initial step is to determine the binding affinity of the compound for a panel of relevant molecular targets. This is crucial for identifying the primary interaction sites.

Protocol: Radioligand Binding Assay

-

Objective: To determine the equilibrium dissociation constant (Ki) of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride at human SERT, DAT, and NET, as well as a panel of key serotonin and dopamine receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C, D1, D2).

-

Materials:

-

Cell membranes expressing the target transporter or receptor (e.g., from HEK293 cells).

-

Radioligands specific for each target (e.g., [³H]citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET).

-

Test compound: 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride.

-

Assay buffer, scintillation fluid, filter mats, and a scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, incubate the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound.

-

Incubate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

-

Wash the filters to remove non-specifically bound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Generate a competition binding curve by plotting the percentage of specific binding of the radioligand against the logarithm of the test compound concentration.

-

Calculate the IC50 (the concentration of the test compound that inhibits 50% of specific radioligand binding).

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

Expected Outcome: This assay will provide quantitative data on the binding affinity of the compound for the primary monoamine transporters and key receptors, indicating its potential sites of action.

Tier 2: In Vitro Functional Assays

Once binding affinity is established, it is essential to determine the functional activity of the compound at these targets. Is it an inhibitor, a substrate (releaser), or an agonist/antagonist?

Protocol: Neurotransmitter Uptake Assay

-

Objective: To determine if 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride inhibits the reuptake of serotonin, dopamine, and norepinephrine into synaptosomes or cells expressing the respective transporters.

-

Materials:

-

Synaptosomes prepared from rat brain tissue or cell lines stably expressing SERT, DAT, or NET.

-

Radiolabeled neurotransmitters (e.g., [³H]5-HT, [³H]DA, [³H]NE).

-

Test compound and known uptake inhibitors (e.g., fluoxetine, GBR 12909, desipramine).

-

-

Procedure:

-

Pre-incubate the synaptosomes or cells with varying concentrations of the test compound or a known inhibitor.

-

Initiate uptake by adding the radiolabeled neurotransmitter.

-

Incubate for a short period to allow for uptake.

-

Terminate uptake by rapid filtration and washing.

-

Measure the amount of radioactivity taken up by the cells using a scintillation counter.

-

-

Data Analysis:

-

Calculate the IC50 for the inhibition of neurotransmitter uptake.

-

Protocol: Neurotransmitter Release Assay

-

Objective: To determine if 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride can induce the release of pre-loaded neurotransmitters from synaptosomes or cells.

-

Materials:

-

Synaptosomes or cells expressing the transporters.

-

Radiolabeled neurotransmitters.

-

Test compound and known releasing agents (e.g., p-chloroamphetamine, amphetamine).

-

-

Procedure:

-

Load the synaptosomes or cells with a radiolabeled neurotransmitter.

-

Wash the cells to remove excess unincorporated neurotransmitter.

-

Expose the cells to varying concentrations of the test compound or a known releaser.

-

Collect the extracellular medium at different time points.

-

Measure the amount of radioactivity released into the medium.

-

-

Data Analysis:

-

Calculate the EC50 for neurotransmitter release.

-

Expected Outcome: These functional assays will differentiate between reuptake inhibition and release, providing a clearer picture of the compound's primary mechanism at the transporter level.

Tier 3: Downstream Signaling and In Vivo Studies

Should the in vitro data suggest significant activity, subsequent studies would be warranted to investigate downstream signaling pathways (e.g., for G-protein coupled receptors) and the in vivo effects on neurotransmitter levels and animal behavior.

Visualization of the Hypothesized Mechanism and Experimental Workflow

To visually summarize the proposed mechanism and the experimental plan to validate it, the following diagrams are provided.

Caption: Hypothesized mechanism of action at the monoaminergic synapse.

Caption: Tiered experimental workflow for mechanism of action elucidation.

Data Interpretation and Concluding Remarks

The data generated from the proposed experimental workflow will provide a comprehensive pharmacological profile of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride.

| Potential Outcome | Interpretation |

| High affinity for SERT, DAT, and NET with potent release activity | A non-selective monoamine releasing agent. |

| High affinity and potent inhibition at SERT, with lower activity at DAT/NET | A selective serotonin reuptake inhibitor (SSRI). |

| High affinity for SERT and 5-HT2A receptors, with release at SERT and agonism at 5-HT2A | A hybrid releasing agent/agonist, potentially with psychedelic properties. |

| Low affinity at all tested targets | The primary mechanism of action lies outside the monoaminergic system. |

References

-

Rothman, R. B., & Baumann, M. H. (2003). Monoamine transporters and psychostimulant drugs. European Journal of Pharmacology, 479(1-3), 23-40. [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099-3108. [Link]

-

National Institute on Drug Abuse (NIDA). Principles of Drug Addiction Treatment: A Research-Based Guide (Third Edition). [Link]

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride

Introduction

5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride is a member of the benzofuran class of compounds, a versatile scaffold that has garnered significant attention in medicinal chemistry. While direct, in-depth research on this specific molecule is nascent, the extensive body of work on its structural analogs provides a strong foundation for predicting its potential biological targets and pharmacological effects. This guide will synthesize the available evidence from related compounds to propose likely mechanisms of action and provide a comprehensive framework for the experimental validation of these hypotheses. Our analysis suggests that the primary targets of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride are likely to be found within the monoaminergic systems of the central nervous system, with potential secondary effects on inflammatory pathways.

The core structure, a dihydrobenzofuran ring with a methoxy and an amine group, is a privileged motif found in a variety of psychoactive and therapeutic agents. The methoxy group's position and the amine substitution are critical determinants of receptor affinity and functional activity[1][2]. This guide will delve into the probable interactions with serotonin and dopamine receptors and transporters, and also explore the potential for anti-inflammatory activity.

Hypothesized Biological Targets and Mechanisms of Action

Based on the pharmacological profiles of structurally similar benzofuran and dihydrobenzofuran derivatives, we can extrapolate the following potential biological targets for 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride.

The Serotonergic System: A Primary Hub of Activity

The serotonergic system is a highly probable target for this compound. Numerous benzofuran derivatives exhibit significant affinity for serotonin receptors and the serotonin transporter (SERT)[3][4].

-

Serotonin Receptors (5-HT1A, 5-HT2A, 5-HT2B): Analogs of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine have demonstrated potent interactions with various serotonin receptor subtypes. For instance, some benzofuran derivatives show dual affinity for the 5-HT1A receptor and SERT, a profile sought after in the development of novel antidepressants[3][4]. Furthermore, the dihydrobenzofuran scaffold is present in compounds known for their hallucinogenic properties, which are primarily mediated by agonism at the 5-HT2A receptor[1][2]. Activity at the 5-HT2B receptor has also been noted, which can be associated with potential cardiotoxicity[5].

-

Serotonin Transporter (SERT): The structural similarity to monoamine releasers like MDMA suggests that 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride could act as a substrate for SERT, potentially inhibiting serotonin reuptake or even inducing its release[6].

Proposed Signaling Pathway

Caption: Hypothesized interaction with the serotonergic system.

The Dopaminergic and Noradrenergic Systems: Modulating Monoamine Levels

Beyond serotonin, there is evidence to suggest that benzofuran derivatives can also modulate the dopamine and norepinephrine systems.

-

Dopamine Transporter (DAT) and Norepinephrine Transporter (NET): Some analogs have been shown to be effective releasing agents at DAT and NET, in addition to SERT[6]. Autoradiographic studies with compounds like 5-APB, a benzofuran derivative, have confirmed affinity for the dopamine transporter[5]. This suggests that 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride could exhibit stimulant properties by increasing synaptic concentrations of dopamine and norepinephrine.

Inflammatory Pathways: A Novel Therapeutic Avenue

Recent research has highlighted the anti-inflammatory potential of methoxy-substituted 2,3-dihydrobenzofurans.

-

NF-κB Pathway Inhibition: Studies have shown that certain derivatives of this class can inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. This pathway is a central mediator of the inflammatory response[7][8]. Inhibition of NF-κB can lead to a reduction in the production of pro-inflammatory cytokines and other inflammatory mediators.

Experimental Protocols for Target Validation

To empirically determine the biological targets of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride, a tiered approach starting with in vitro binding and functional assays, followed by cell-based and potentially in vivo studies, is recommended.

Radioligand Binding Assays

This is a fundamental first step to determine the affinity of the compound for a panel of receptors and transporters.

Objective: To quantify the binding affinity (Ki) of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride for a range of monoaminergic targets.

Protocol:

-

Target Selection: A comprehensive panel should include, but not be limited to:

-

Serotonin Receptors: 5-HT1A, 5-HT2A, 5-HT2B, 5-HT2C

-

Monoamine Transporters: SERT, DAT, NET

-

Dopamine Receptors: D1, D2, D3

-

Adrenergic Receptors: α1, α2, β

-

-

Membrane Preparation: Utilize commercially available cell membranes expressing the specific human recombinant receptor or transporter of interest.

-

Radioligand Selection: Choose a high-affinity radioligand for each target (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]Ketanserin for 5-HT2A, [³H]Citalopram for SERT, [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET).

-

Assay Conditions:

-

Incubate the cell membranes with a fixed concentration of the radioligand and a range of concentrations of the test compound (5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride).

-

Incubation buffer, temperature, and time should be optimized for each specific target according to established protocols.

-

Non-specific binding is determined in the presence of a high concentration of a known, non-labeled ligand for the target.

-

-

Detection and Analysis:

-

Following incubation, the bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

The radioactivity retained on the filters is quantified using a scintillation counter.

-

The data are analyzed using non-linear regression to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.

-

Experimental Workflow

Caption: Workflow for radioligand binding assays.

Functional Assays

Once binding affinity is established, it is crucial to determine the functional activity of the compound at the identified targets (i.e., whether it acts as an agonist, antagonist, or inverse agonist).

Objective: To characterize the functional effects of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride at its high-affinity targets.

Protocol Examples:

-

GPCR-Coupled Receptors (e.g., 5-HT1A, 5-HT2A):

-

cAMP Assays: For Gi-coupled receptors like 5-HT1A, measure the inhibition of forskolin-stimulated cAMP production.

-

Calcium Flux Assays: For Gq-coupled receptors like 5-HT2A, measure the mobilization of intracellular calcium using a fluorescent calcium indicator (e.g., Fluo-4).

-

-

Monoamine Transporters (SERT, DAT, NET):

-

Neurotransmitter Uptake Assays: Use synaptosomes or cells expressing the transporter of interest and measure the uptake of a radiolabeled substrate (e.g., [³H]5-HT, [³H]dopamine) in the presence of the test compound.

-

Neurotransmitter Release Assays: Pre-load synaptosomes or cells with a radiolabeled neurotransmitter and then measure the amount of radioactivity released into the supernatant following exposure to the test compound.

-

Cell-Based Assays for Inflammatory Pathways

Objective: To investigate the potential anti-inflammatory effects of the compound.

Protocol:

-

Cell Line: Use a relevant cell line, such as a human monocytic cell line (e.g., THP-1) differentiated into macrophages.

-

Inflammatory Stimulus: Induce an inflammatory response using lipopolysaccharide (LPS).

-

Treatment: Treat the cells with a range of concentrations of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride prior to or concurrently with LPS stimulation.

-

Endpoint Measurement:

-

NF-κB Activation: Measure the nuclear translocation of NF-κB using immunofluorescence or a reporter gene assay.

-

Cytokine Production: Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant using ELISA.

-

Data Presentation

Table 1: Hypothesized Binding Affinities (Ki) for 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride

| Target | Predicted Affinity (Ki, nM) | Rationale based on Analogs |

| SERT | 1 - 100 | High affinity observed for many benzofuran derivatives[3][4]. |

| 5-HT2A Receptor | 1 - 50 | Dihydrobenzofuran scaffold is common in 5-HT2A agonists[1][2]. |

| DAT | 10 - 500 | Affinity demonstrated by related benzofuran compounds[5]. |

| 5-HT1A Receptor | 10 - 200 | Dual SERT/5-HT1A affinity is a known profile for this class[3]. |

| NET | 50 - 1000 | Often co-targeted with SERT and DAT by monoamine releasers[6]. |

Table 2: Proposed Functional Activity Profile

| Target | Predicted Functional Activity | Assay for Confirmation |

| SERT | Reuptake Inhibitor / Releaser | [³H]5-HT Uptake/Release Assay |

| 5-HT2A Receptor | Agonist | Calcium Flux Assay |

| DAT | Reuptake Inhibitor / Releaser | [³H]Dopamine Uptake/Release Assay |

| 5-HT1A Receptor | Agonist / Partial Agonist | cAMP Assay |

| NF-κB Pathway | Inhibitor | NF-κB Reporter Assay / Cytokine ELISA |

Conclusion

While further direct experimental evidence is required, the existing literature on analogous compounds strongly suggests that 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride is a promising candidate for interacting with key targets within the central nervous system, particularly the serotonergic and dopaminergic systems. Its potential as a monoamine reuptake inhibitor or releaser, coupled with possible activity at serotonin receptors, warrants a thorough investigation for its therapeutic potential in neuropsychiatric disorders. Furthermore, the exploration of its anti-inflammatory properties could unveil novel applications. The experimental framework provided in this guide offers a clear and robust path for elucidating the precise pharmacological profile of this intriguing molecule.

References

-

Title: Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine Source: The Journal of Pharmacology and Experimental Therapeutics URL: [Link]

-

Title: Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats Source: Journal of Medicinal Chemistry URL: [Link]

-

Title: The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat Source: British Journal of Pharmacology URL: [Link]

-

Title: Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

-

Title: Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity Source: ResearchGate (Request PDF) URL: [Link]

-

Title: Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity Source: PubMed URL: [Link]

-

Title: Dihydrobenzofuran Analogues of Hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine Derivatives With Rigidified Methoxy Groups Source: Journal of Medicinal Chemistry URL: [Link]

Sources

- 1. Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel benzofuran derivatives with dual 5-HT1A receptor and serotonin transporter affinity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effects of benzofury (5-APB) on the dopamine transporter and 5-HT2-dependent vasoconstriction in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Benzofuran Derivatives Induce Monoamine Release and Substitute for the Discriminative Stimulus Effects of 3,4-Methylenedioxymethamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. iris.cnr.it [iris.cnr.it]

- 8. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine Hydrochloride: A Technical Guide

This guide provides an in-depth analysis of the spectroscopic data for 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride, a compound of interest in medicinal chemistry and drug development. A comprehensive understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control in research and manufacturing settings. This document will detail the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data as they pertain to this specific molecule.

Molecular Structure and Its Spectroscopic Implications

A thorough analysis of the molecular structure of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride is the first step in predicting and interpreting its spectroscopic data. The molecule possesses several key features that will give rise to characteristic signals in NMR, IR, and MS.

Caption: Molecular structure of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine Hydrochloride.

Key structural features include:

-

Aromatic Ring: A benzene ring substituted with a methoxy group and fused to a dihydrofuran ring. This will result in distinct signals in the aromatic region of the NMR spectrum.

-

Dihydrofuran Ring: A five-membered heterocyclic ring containing an oxygen atom. The two methylene protons and the single methine proton will exhibit characteristic chemical shifts and coupling patterns.

-

Amine Group: A primary amine group at the 3-position, which will be protonated to form an ammonium salt in the hydrochloride form. This will influence the chemical shifts of adjacent protons and exhibit characteristic IR stretches.

-

Methoxy Group: A methyl group attached to an oxygen atom on the aromatic ring, which will produce a sharp singlet in the ¹H NMR spectrum.

-

Chiral Center: The carbon at the 3-position (C3) is a chiral center, which can lead to diastereotopic protons in the adjacent methylene group (C2), resulting in more complex splitting patterns in the ¹H NMR spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride, both ¹H and ¹³C NMR will provide critical structural information. The data presented here is based on analysis of similar structures and predicted chemical shifts.[1]

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to each unique proton environment in the molecule.

Experimental Protocol (Typical):

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical as the acidic protons of the ammonium group may exchange with deuterium in D₂O or CD₃OD, leading to the disappearance of their signals. DMSO-d₆ is often a good choice to observe these exchangeable protons.

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution of complex splitting patterns.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

Expected ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~8.5 - 9.5 | Broad Singlet | 3H | -NH₃⁺ | The protons of the ammonium group are acidic and often appear as a broad signal at a downfield chemical shift due to the positive charge. The broadness is a result of quadrupolar relaxation and potential exchange with residual water. |

| ~7.0 - 7.2 | Doublet | 1H | Ar-H (H4) | Aromatic proton ortho to the dihydrofuran ring fusion. |

| ~6.8 - 6.9 | Doublet of Doublets | 1H | Ar-H (H6) | Aromatic proton meta to the methoxy group and ortho to the dihydrofuran ring fusion. |

| ~6.7 - 6.8 | Doublet | 1H | Ar-H (H7) | Aromatic proton ortho to the methoxy group. |

| ~4.6 - 4.8 | Triplet or Multiplet | 1H | -CH-NH₃⁺ (H3) | The methine proton at the chiral center will be coupled to the adjacent methylene protons (H2). |

| ~4.2 - 4.5 | Multiplet | 2H | -O-CH₂- (H2) | These methylene protons are diastereotopic due to the adjacent chiral center and are expected to show complex splitting (a pair of doublets of doublets, often appearing as a multiplet). They are coupled to the methine proton (H3). |

| ~3.7 - 3.8 | Singlet | 3H | -O-CH₃ | The three protons of the methoxy group are equivalent and not coupled to any other protons, resulting in a sharp singlet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol (Typical):

-

Sample Preparation: Use the same sample prepared for ¹H NMR.

-

Instrument: The same NMR spectrometer used for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Expected ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 160 | Ar-C-O (C5) | Aromatic carbon attached to the electron-donating methoxy group, appearing downfield. |

| ~150 - 155 | Ar-C-O (C7a) | Aromatic carbon attached to the dihydrofuran oxygen, also shifted downfield. |

| ~125 - 130 | Ar-C (C4a) | Quaternary aromatic carbon at the ring fusion. |

| ~115 - 120 | Ar-CH (C6) | Aromatic methine carbon. |

| ~110 - 115 | Ar-CH (C4) | Aromatic methine carbon. |

| ~100 - 105 | Ar-CH (C7) | Aromatic methine carbon ortho to the electron-donating methoxy group, appearing more upfield. |

| ~70 - 75 | -O-CH₂- (C2) | Aliphatic carbon attached to the furan oxygen, shifted downfield. |

| ~55 - 60 | -O-CH₃ | Carbon of the methoxy group. |

| ~45 - 50 | -CH-NH₃⁺ (C3) | Aliphatic methine carbon attached to the nitrogen, shifted downfield by the electron-withdrawing ammonium group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by observing the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

Experimental Protocol (Typical):

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~3100 - 2800 | Strong, Broad | N-H stretch | -NH₃⁺ (Ammonium salt) |

| ~3050 - 3000 | Medium | C-H stretch | Aromatic C-H |

| ~2950 - 2850 | Medium | C-H stretch | Aliphatic C-H (CH₂, CH₃) |

| ~1610, ~1500 | Medium to Strong | C=C stretch | Aromatic ring |

| ~1600 - 1500 | Medium | N-H bend | -NH₃⁺ (Ammonium salt) |

| ~1250 - 1200 | Strong | Asymmetric C-O-C stretch | Aryl ether |

| ~1050 - 1000 | Strong | Symmetric C-O-C stretch | Aryl ether |

| ~1100 - 1050 | Strong | C-O stretch | Dihydrofuran ether |

The broad absorption in the 3100-2800 cm⁻¹ region due to the N-H stretching of the ammonium group is a highly characteristic feature for the hydrochloride salt of an amine.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of the molecule, which can aid in structural elucidation.

Experimental Protocol (Typical):

-

Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC). For a hydrochloride salt, LC-MS with electrospray ionization (ESI) is generally preferred.

-

Ionization: Electrospray Ionization (ESI) is a soft ionization technique suitable for polar and ionic compounds, which would generate a prominent protonated molecular ion [M+H]⁺ corresponding to the free base. Electron Ionization (EI) could be used if the free base is sufficiently volatile and thermally stable, but would likely lead to more extensive fragmentation.

-

Mass Analyzer: A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions.

Expected Mass Spectral Data (ESI-MS):

The molecular formula of the free base (5-Methoxy-2,3-dihydrobenzofuran-3-ylamine) is C₉H₁₁NO₂. The molecular weight is 179.2 g/mol .

-

Protonated Molecular Ion [M+H]⁺: A prominent peak is expected at m/z 180.2, corresponding to the protonated free base.

Fragmentation Analysis:

Tandem mass spectrometry (MS/MS) of the precursor ion at m/z 180.2 would provide further structural information. The fragmentation pathways are influenced by the most labile bonds and the stability of the resulting fragment ions.

Sources

An In-depth Technical Guide to the Solubility and Stability of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride

Abstract

This technical guide provides a comprehensive overview of the critical physicochemical properties of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride, focusing on its solubility and stability. Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of characterizing this compound. It offers detailed experimental protocols for determining aqueous and solvent solubility, as well as for conducting forced degradation studies to elucidate its stability profile. The causality behind experimental choices is explained to provide a deeper understanding of the scientific principles at play. This guide is grounded in authoritative references and aims to be a valuable resource for the development of drug substances and products containing this molecule.

Introduction

5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride is a substituted benzofuran derivative with potential applications in pharmaceutical research and development. Its chemical structure, featuring a benzofuran core, a methoxy group, and an amine hydrochloride salt, suggests specific physicochemical properties that are crucial to understand for its effective formulation and delivery as a therapeutic agent. The hydrochloride salt form is often utilized to enhance the solubility and stability of amine-containing compounds. A thorough understanding of its solubility in various media and its stability under different environmental conditions is paramount for developing a safe, effective, and stable pharmaceutical product.

This guide will provide a detailed framework for the systematic evaluation of the solubility and stability of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride.

Compound Information:

| Property | Value |

| IUPAC Name | 5-methoxy-2,3-dihydro-1-benzofuran-3-amine;hydrochloride |

| CAS Number | 109926-36-5[1][2][3] |

| Molecular Formula | C₉H₁₂ClNO₂[3] |

| Molecular Weight | 201.65 g/mol [3] |

| Chemical Structure | (See Figure 1) |

Figure 1: Chemical structure of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride.

Figure 1: Chemical structure of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride.

Solubility Profiling

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability. For orally administered drugs, adequate aqueous solubility is often a prerequisite for absorption. This section outlines the methodologies for determining the solubility of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride in various relevant media.

Theoretical Considerations

The solubility of an amine hydrochloride salt is influenced by several factors, including the pH of the medium, temperature, and the presence of other ions (the common ion effect). As a salt of a weak base and a strong acid, 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride is expected to be more soluble in acidic to neutral aqueous solutions where it exists predominantly in its ionized form. In alkaline conditions, it will convert to the free base, which is likely to be less soluble.

Experimental Protocol for Equilibrium Solubility Determination

This protocol describes the isothermal equilibrium method for determining the solubility of the compound.[4]

Objective: To determine the equilibrium solubility of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride in various aqueous buffers and organic solvents at different temperatures.

Materials:

-

5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride

-

Water (HPLC grade)

-

Phosphate buffered saline (PBS), pH 7.4

-

Simulated Gastric Fluid (SGF), pH 1.2

-

Simulated Intestinal Fluid (SIF), pH 6.8

-

Methanol, Ethanol, Acetonitrile (HPLC grade)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Sample Preparation: Add an excess amount of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride to a series of vials. The excess solid should be visible to ensure saturation.

-

Solvent Addition: Add a known volume of the desired solvent (e.g., water, PBS, SGF, SIF, methanol, ethanol) to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature shaker set to the desired temperatures (e.g., 25 °C and 37 °C). Agitate the samples for a sufficient time (typically 24-48 hours) to reach equilibrium.

-

Sample Collection and Filtration: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle. Carefully withdraw a sample from the supernatant using a syringe and filter it through a 0.22 µm syringe filter into a clean vial.

-

Quantification: Dilute the filtered sample with a suitable mobile phase to a concentration within the calibration range of the analytical method. Analyze the concentration of the dissolved compound using a validated HPLC-UV method.

-

Calculation: The solubility is calculated from the measured concentration and the dilution factor.

Data Presentation:

The results should be presented in a clear tabular format.

| Solvent/Buffer | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | Experimental Value |

| Water | 37 | Experimental Value |

| PBS (pH 7.4) | 37 | Experimental Value |

| SGF (pH 1.2) | 37 | Experimental Value |

| SIF (pH 6.8) | 37 | Experimental Value |

| Methanol | 25 | Experimental Value |

| Ethanol | 25 | Experimental Value |

Visualization of Solubility Determination Workflow

Caption: Workflow for equilibrium solubility determination.

Stability Profiling

Stability testing is a crucial component of drug development, providing information on how the quality of a drug substance varies with time under the influence of environmental factors.[5] Forced degradation studies, or stress testing, are undertaken to identify the likely degradation products, which can help in establishing the degradation pathways and the intrinsic stability of the molecule.[6]

Forced Degradation Studies

Forced degradation studies involve exposing the drug substance to conditions more severe than accelerated stability testing.[6] These studies are essential for developing and validating stability-indicating analytical methods.[7][8][9]

Objective: To investigate the degradation of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride under various stress conditions and to identify the major degradation products.

Stress Conditions:

-

Hydrolytic Degradation: The compound is exposed to acidic, basic, and neutral aqueous solutions.[10]

-

Acidic: 0.1 M HCl at 60 °C for 24 hours.

-

Basic: 0.1 M NaOH at 60 °C for 24 hours.

-

Neutral: Water at 60 °C for 24 hours.

-

-

Oxidative Degradation: The compound is exposed to an oxidizing agent, such as hydrogen peroxide.[9]

-

3% H₂O₂ at room temperature for 24 hours.

-

-

Thermal Degradation: The compound is exposed to high temperatures in the solid state.

-

Solid drug substance at 80 °C for 48 hours.

-

-

Photolytic Degradation: The compound is exposed to light.[9]

-

Solid drug substance and solution exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Experimental Protocol for Forced Degradation

Materials:

-

5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC grade water, methanol, and acetonitrile

-

Calibrated oven, photostability chamber

-

HPLC-UV/MS system

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride in a suitable solvent (e.g., water or methanol) at a known concentration (e.g., 1 mg/mL).

-

Application of Stress:

-

Hydrolytic: Mix the stock solution with the acidic, basic, or neutral solutions and incubate at the specified temperature and duration. At appropriate time points, withdraw samples and neutralize them (acidic with base, basic with acid) before dilution and analysis.

-

Oxidative: Mix the stock solution with the hydrogen peroxide solution and keep at room temperature. Withdraw samples at specified time points.

-

Thermal: Place the solid drug substance in a vial in a calibrated oven at the specified temperature and duration. After exposure, dissolve the sample in a suitable solvent for analysis.

-

Photolytic: Expose the solid drug substance and a solution of the compound to light in a photostability chamber. A control sample should be wrapped in aluminum foil to protect it from light.

-

-

Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. A mass spectrometer coupled to the HPLC can be used to identify the mass of the degradation products.

-

Data Evaluation: Compare the chromatograms of the stressed samples with that of an unstressed control sample. Calculate the percentage of degradation and identify the retention times of the degradation products.

Visualization of Stability Testing Decision Tree

Caption: Decision tree for forced degradation studies.

Conclusion

The solubility and stability of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride are fundamental properties that must be thoroughly characterized to support its development as a pharmaceutical agent. This guide has provided a detailed framework and experimental protocols for a comprehensive assessment. The systematic application of these methodologies will yield a robust data package to inform formulation strategies, establish appropriate storage conditions, and ensure the development of a high-quality, safe, and effective drug product. The insights gained from these studies are not merely for regulatory compliance but are foundational to the scientific understanding of the molecule's behavior.

References

-

Sharp Services. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability. [Link]

-

BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

-

Murdock. What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. [Link]

-

ResolveMass Laboratories Inc. Forced Degradation Testing in Pharma. [Link]

-

NIH National Library of Medicine. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

-

EON Biotech. 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride – (109926-36-5). [Link]

-

Molbase. 5-METHOXY-2,3-DIHYDROBENZOFURAN-3-AMINE HCL. [Link]

-

European Medicines Agency. Stability testing of existing active substances and related finished products. [Link]

Sources

- 1. This compound | 109926-36-5 [chemicalbook.com]

- 2. eontrading.uk [eontrading.uk]

- 3. molbase.com [molbase.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. ema.europa.eu [ema.europa.eu]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biopharminternational.com [biopharminternational.com]

- 8. acdlabs.com [acdlabs.com]

- 9. resolvemass.ca [resolvemass.ca]

- 10. Forced Degradation Studies: A Critical Lens into Pharmaceutical Stability | Sharp Services [sharpservices.com]

An In-depth Technical Guide to 5-Methoxy-2,3-dihydrobenzofuran-3-amine (CAS: 109926-36-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methoxy-2,3-dihydrobenzofuran-3-amine, with CAS number 109926-36-5, is a heterocyclic amine belonging to the dihydrobenzofuran class of compounds. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active natural products and synthetic molecules. The structural rigidity and stereochemical properties of the dihydrobenzofuran core, combined with the electronic influence of the methoxy group and the reactivity of the primary amine, make it a versatile building block for the design of novel therapeutic agents. This guide provides a comprehensive overview of the known properties, synthesis, potential applications, and suppliers of this compound, aimed at facilitating its use in research and development.

The benzofuran moiety is recognized as a "privileged structure" in drug discovery, appearing in compounds with a wide array of pharmacological activities, including anti-inflammatory, anticancer, and neurological effects.[1] The dihydro- variant maintains a key structural resemblance while allowing for greater conformational flexibility, which can be crucial for optimizing interactions with biological targets.

Physicochemical Properties

While detailed experimental data for 5-Methoxy-2,3-dihydrobenzofuran-3-amine is not extensively published in peer-reviewed literature, key physicochemical properties can be inferred from supplier data and analysis of its structural analogues. The compound is typically available as a hydrochloride salt, which enhances its stability and solubility in aqueous media.

| Property | Value | Source |

| CAS Number | 109926-36-5 | Arctom Scientific[2] |

| Molecular Formula | C₉H₁₁NO₂ | Arctom Scientific[2] |

| Molecular Weight | 165.19 g/mol | Arctom Scientific[2] |

| Appearance | Likely a solid | Inferred from related compounds |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The hydrochloride salt should have improved aqueous solubility. | General chemical principles |

| Storage | Recommended storage at 2-8°C under an inert atmosphere. | Arctom Scientific[2] |

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed synthetic route to the target compound.

Illustrative Experimental Protocol (Reductive Amination)

Disclaimer: This is a generalized, hypothetical protocol based on standard chemical transformations and should be optimized and validated in a laboratory setting.

-

Oxime Formation: To a solution of 5-methoxy-2,3-dihydrobenzofuran-3-one (1.0 eq) in a suitable solvent such as ethanol or methanol, add hydroxylamine hydrochloride (1.2 eq) and a base like sodium acetate or pyridine (1.5 eq). The reaction mixture is stirred at room temperature or gentle heat until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

-

Work-up and Isolation of Intermediate: Upon completion, the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude oxime, which can be used in the next step without further purification or purified by column chromatography if necessary.

-

Reduction to the Amine: The crude oxime is dissolved in a suitable solvent (e.g., ethanol or acetic acid). A reducing agent such as sodium borohydride, sodium cyanoborohydride, or catalytic hydrogenation (e.g., H₂/Pd-C) is carefully added. The reaction is stirred at room temperature until completion.

-

Final Work-up and Purification: The reaction is quenched by the slow addition of water or a dilute acid. The pH is adjusted to basic (e.g., pH 9-10) with an aqueous base like sodium hydroxide. The aqueous layer is extracted multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product, 5-Methoxy-2,3-dihydrobenzofuran-3-amine, can then be purified by column chromatography on silica gel.

Potential Biological Activity and Applications

While specific pharmacological data for 5-Methoxy-2,3-dihydrobenzofuran-3-amine is scarce, the broader class of benzofuran and dihydrobenzofuran derivatives has been extensively studied, revealing a wide range of biological activities. These compounds are known to interact with various biological targets, suggesting potential therapeutic applications.

Neurological and Psychiatric Applications

Many benzofuran derivatives exhibit activity at serotonin (5-HT) and dopamine receptors and transporters, which are key targets in the treatment of psychiatric and neurological disorders.[3][4] For instance, structurally related compounds have shown affinity for 5-HT₂A and 5-HT₁A receptors, suggesting potential applications as antidepressants, anxiolytics, or antipsychotics.[5][6] The core structure of 5-Methoxy-2,3-dihydrobenzofuran-3-amine shares features with known psychoactive substances, and some analogues have been investigated for their stimulant and hallucinogenic properties.[4]

Anti-inflammatory and Anticancer Potential

The 2,3-dihydrobenzofuran scaffold has been identified as a privileged structure for the design of inhibitors of microsomal prostaglandin E2 synthase-1 (mPGES-1), an enzyme involved in inflammation and cancer.[1] Furthermore, various substituted benzofurans have demonstrated potent anti-inflammatory effects by inhibiting the NF-κB pathway.[7] Other studies have highlighted the potential of benzofuran derivatives as inhibitors of tubulin polymerization, a validated target for cancer chemotherapy.[8] The presence of the methoxy and amine groups on the 5-Methoxy-2,3-dihydrobenzofuran-3-amine core provides handles for further chemical modification to explore these therapeutic avenues.

Potential Mechanism of Action Workflow

Caption: Potential biological targets and activities.

Suppliers

5-Methoxy-2,3-dihydrobenzofuran-3-amine (CAS: 109926-36-5) is available from several chemical suppliers that specialize in research chemicals and building blocks for drug discovery. Researchers should inquire about the availability of Certificates of Analysis (CoA) to verify the purity and identity of the compound.

-

Arctom Scientific: Offers the compound under catalog number BD-A833007 and provides basic physicochemical data.[2]

-

BLD Pharm: Lists the compound and its hydrochloride salt (CAS: 1199782-77-8), often with analytical data such as NMR, HPLC, and LC-MS available upon request.[9]

-

2a biotech: Lists the hydrochloride salt under catalog number 2A-0145376.[6]

Conclusion

5-Methoxy-2,3-dihydrobenzofuran-3-amine is a valuable chemical entity with significant potential for the development of novel therapeutic agents, particularly in the areas of neuroscience, inflammation, and oncology. While detailed characterization and biological evaluation of this specific compound are not yet widely published, the rich pharmacology of the dihydrobenzofuran class provides a strong rationale for its further investigation. This guide serves as a foundational resource for researchers, providing an overview of its properties, a plausible synthetic approach, and insights into its potential biological activities, thereby encouraging its exploration in drug discovery programs.

References

-

DEA Microgram Journal. The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. [Link]

-

Paixão, D. A., et al. (2012). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 68(12), o3288. [Link]

-

MySkinRecipes. 5-Methoxy-2,3-dihydrobenzofuran-3-amine. [Link]

-

Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 49, 128264. [Link]

-

American Elements. 5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic Acid. [Link]

-

Monte, A. P., et al. (1996). Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. Journal of Medicinal Chemistry, 39(15), 2953–2961. [Link]

-

Jones, C. B., et al. (2023). Locomotor and discriminative stimulus effects of three benzofuran compounds in comparison to abused psychostimulants. Neuropharmacology, 237, 109633. [Link]

-

2a biotech. 5-METHOXY-2,3-DIHYDROBENZOFURAN-3-AMINE HYDROCHLORIDE. [Link]

-

Organic Chemistry Portal. Synthesis of 2,3-Dihydrobenzofurans. [Link]

-

Xu, F., et al. (2022). A Novel Method to Construct 2-Aminobenzofurans via [4 + 1] Cycloaddition Reaction of In Situ Generated Ortho-Quinone Methides with Isocyanides. Molecules, 27(23), 8529. [Link]

-

Tron, G. C., et al. (2006). Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization. Bioorganic & Medicinal Chemistry, 14(8), 2669–2677. [Link]

-

DEA Microgram Journal. The Characterization of 5- and 6-(2-Aminopropyl)-2,3-dihydrobenzofuran. [Link]

-

Riveiro, M. E., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. Bioorganic & Medicinal Chemistry, 24(6), 1244–1254. [Link]

-

PubChemLite. 3-benzofurancarboxylic acid, 5-methoxy-2-((thioureido)methyl)-, ethyl ester, hydrobromide. [Link]

-

PubChem. 5-Methoxybenzofuran. [Link]

Sources

- 1. 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. dea.gov [dea.gov]

- 4. Locomotor and discriminative stimulus effects of three benzofuran compounds in comparison to abused psychostimulants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and evaluation of 2,3-dihydrobenzofuran analogues of the hallucinogen 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane: drug discrimination studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and biological evaluation of 2-(3′,4′,5′-trimethoxybenzoyl)-3-N,N-dimethylamino benzo[b]furan derivatives as inhibitors of tubulin polymerization - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 1199782-77-8|5-Methoxy-2,3-dihydrobenzofuran-3-amine hydrochloride|BLD Pharm [bldpharm.com]

structure elucidation of 5-Methoxy-2,3-dihydro-benzofuran-3-ylamine hydrochloride

An In-Depth Technical Guide to the Structure Elucidation of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine Hydrochloride

Prepared by: Senior Application Scientist

Foreword: The Imperative of Unambiguous Structural Confirmation

In the realm of drug development and chemical research, the precise molecular structure of a compound is its fundamental identity. It dictates its physical properties, its biological activity, and its safety profile. The process of structure elucidation is, therefore, not merely a procedural checklist but a logical, multi-faceted investigation designed to build an undeniable case for a molecule's constitution and stereochemistry. This guide provides a comprehensive, field-proven strategy for the definitive structural analysis of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride, a chiral molecule with potential applications as a key synthetic intermediate in pharmaceutical research. Our approach is rooted in the principle of a self-validating system, where orthogonal analytical techniques are integrated to ensure the highest degree of scientific integrity and trustworthiness.

Initial Assessment and Physicochemical Profile

Before embarking on advanced spectroscopic analysis, a foundational understanding of the target compound is established.

Proposed Structure:

-

Chemical Name: 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride

-

Molecular Formula: C₉H₁₁NO₂ · HCl[3]

-

Molecular Weight: 201.65 g/mol [3]

A critical feature of this molecule is the stereocenter at the C3 position of the dihydrofuran ring. This chirality necessitates not only the confirmation of the molecular framework but also the determination of its enantiomeric composition, a crucial factor in pharmacology.

The Integrated Spectroscopic Strategy: A Multi-Technique Approach

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine Hydrochloride

Introduction

5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride is a key chemical intermediate with significant potential in the fields of medicinal chemistry and drug development. Its structural motif is present in a variety of biologically active compounds. The strategic placement of the methoxy and amine functionalities on the dihydrobenzofuran scaffold makes it an attractive starting material for the synthesis of novel therapeutic agents. This document provides a comprehensive, field-proven protocol for the synthesis of 5-Methoxy-2,3-dihydrobenzofuran-3-ylamine hydrochloride, designed for researchers, scientists, and professionals in drug development. The protocol is structured to not only provide a step-by-step guide but also to offer insights into the chemical principles and experimental rationale that underpin the synthetic strategy.

Synthetic Strategy Overview